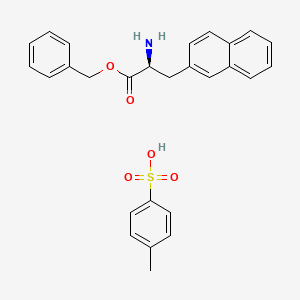

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

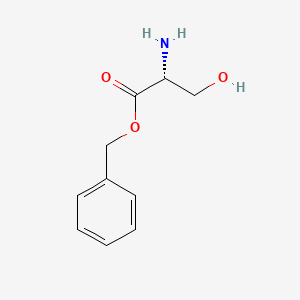

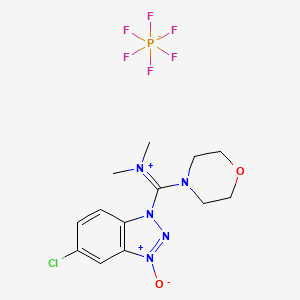

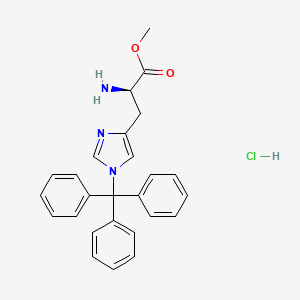

The compound “3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt” appears to be a complex organic molecule. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. It also contains an alanine benzyl ester group, which is a derivative of the amino acid alanine with a benzyl ester functional group. The 4-toluenesulfonate part indicates the presence of a tosylate group, which is a good leaving group in organic synthesis.

Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a series of organic reactions. The tosylate group could be introduced through a reaction with tosyl chloride, and the benzyl ester group could be formed through a reaction with benzyl alcohol in the presence of a catalyst.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The naphthyl group would contribute significant pi electron density and could participate in pi stacking interactions. The tosylate group would be a good leaving group, making it susceptible to nucleophilic attack.Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The tosylate group could undergo nucleophilic substitution reactions, and the benzyl ester could be hydrolyzed to yield the carboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and due to the presence of the aromatic rings, it might have a relatively high melting point. The presence of the tosylate group could make it more polar and potentially more soluble in polar solvents.Applications De Recherche Scientifique

Synthesis and Characterization

"3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt" and its derivatives are valuable in synthetic chemistry, especially in the preparation of enantiopure amino acid benzyl esters, which are crucial intermediates in organic synthesis. The efficient preparation of these esters without using highly hazardous solvents has been demonstrated, employing cyclohexane as a water azeotroping solvent and ethyl acetate for precipitating the tosylate salt, ensuring enantiomeric purity even in highly racemizable amino acids (Bolchi, Bavo, & Pallavicini, 2017). Microwave-assisted synthesis further streamlines the production of amino acid benzyl ester p-toluenesulfonate salts, offering advantages in yield and purity (Vasanthakumar, Patil, & Babu, 2002).

Catalysis and Reactions

Polyaniline salts, including polyaniline p-toluenesulfonate, have shown efficacy as catalysts in esterification reactions of carboxylic acids with alcohols. These catalysts are notable for their activity, recoverability, and reusability, marking a significant development in green chemistry (Palaniappan & Ram, 2002).

Phase Diagrams and Enantiomeric Enrichment

Understanding the phase diagrams of amino acid benzyl ester p-toluenesulfonate salts is crucial for predicting the opportunity for enantiomeric enrichment through crystallization. This knowledge is vital when considering the racemization potential of amino acids under certain conditions and the impact of isolation procedures on the enantiomeric excess of the product (Bolchi, Bavo, & Pallavicini, 2017).

Application in Drug Synthesis

The compound and its derivatives have been utilized in the synthesis of various pharmacologically relevant compounds, such as thalidomide amino acid derivatives, demonstrating the versatility of microwave-assisted methods in enhancing yield and reducing reaction time compared to conventional heating methods. This approach underscores the compound's role in facilitating the synthesis of complex molecules with potential therapeutic applications (Hong, 2009).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s always important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on the exact properties of the compound.

Orientations Futures

Future research on this compound could involve studying its reactivity in various chemical reactions, or investigating its potential uses in fields like medicinal chemistry or materials science.

Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always consult a professional chemist or a reliable source when working with new compounds.

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGTYJIKGFYPP-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.